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Compound of Interest

Compound Name: EEF2

Cat. No.: B1575316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vivo cross-linking of eukaryotic Elongation

Factor 2 (eEF2) to ribosomal proteins. This technique is invaluable for studying the dynamic

interactions between eEF2 and the ribosome during protein synthesis, identifying specific

binding sites, and investigating the mechanism of action of drugs that target the translation

machinery.

Introduction
Eukaryotic Elongation Factor 2 (eEF2) is a GTP-binding protein that mediates the translocation

step of protein synthesis, moving the peptidyl-tRNA from the A-site to the P-site of the

ribosome. Understanding the precise molecular interactions between eEF2 and the ribosomal

proteins and RNA is crucial for elucidating the mechanisms of translation and for the

development of novel therapeutics. In vivo cross-linking, followed by purification and mass

spectrometry analysis, allows for the "capture" of these transient interactions within a cellular

context. Formaldehyde is a commonly used cross-linking agent for this purpose due to its

ability to efficiently penetrate cell membranes and create covalent bonds between closely

associated proteins.

Data Presentation
The following table summarizes typical quantitative data obtained from a cross-linking mass

spectrometry experiment designed to identify interaction sites between eEF2 and ribosomal
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proteins. The data presented here is illustrative and will vary depending on the experimental

system and conditions.
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Experimental Protocols
This section provides a detailed, step-by-step protocol for the in vivo cross-linking of eEF2 to

ribosomal proteins, followed by affinity purification and preparation for mass spectrometry

analysis.

Protocol 1: In Vivo Formaldehyde Cross-Linking of
eEF2-Ribosome Complexes
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Materials:

Yeast or mammalian cell culture

Phosphate-Buffered Saline (PBS), ice-cold

Formaldehyde (37% stock solution, methanol-free)

Glycine (2.5 M stock solution)

Lysis Buffer (50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton

X-100, 1x Protease Inhibitor Cocktail)

Microcentrifuge tubes

Cell scraper

Centrifuge

Procedure:

Cell Culture: Grow yeast or mammalian cells to the desired density (e.g., mid-log phase for

yeast, 70-80% confluency for mammalian cells).

Cross-linking:

Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).

For a more gentle cross-linking, a final concentration of 0.5% can be tested.

Incubate for 10-15 minutes at room temperature with gentle agitation. The optimal time

may need to be determined empirically.

Quenching:

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes at room temperature with gentle agitation.

Cell Harvesting:
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For suspension cultures, pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

For adherent cultures, aspirate the medium, wash once with ice-cold PBS, and then

scrape the cells into ice-cold PBS. Pellet the cells by centrifugation.

Cell Lysis:

Wash the cell pellet once with ice-cold PBS.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Incubate on ice for 20 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Storage: The cross-linked cell lysate can be used immediately for affinity purification or

stored at -80°C.

Protocol 2: Affinity Purification of Cross-Linked eEF2-
Ribosome Complexes
Materials:

Cross-linked cell lysate (from Protocol 1)

Anti-eEF2 antibody or antibody against a tag on eEF2 (e.g., anti-FLAG, anti-HA)

Protein A/G magnetic beads

Wash Buffer 1 (50 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

Wash Buffer 2 (50 mM HEPES-KOH pH 7.5, 500 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

Elution Buffer (100 mM Glycine-HCl pH 2.5)

Neutralization Buffer (1 M Tris-HCl pH 8.5)

Microcentrifuge tubes
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Magnetic rack

Procedure:

Antibody-Bead Conjugation:

Incubate the anti-eEF2 antibody with Protein A/G magnetic beads for 1-2 hours at 4°C with

gentle rotation to allow for antibody binding.

Immunoprecipitation:

Add the antibody-conjugated beads to the cross-linked cell lysate.

Incubate for 4 hours to overnight at 4°C with gentle rotation.

Washing:

Place the tubes on a magnetic rack and discard the supernatant.

Wash the beads three times with Wash Buffer 1.

Wash the beads two times with Wash Buffer 2.

Wash the beads once with PBS.

Elution:

Elute the cross-linked complexes by adding Elution Buffer to the beads and incubating for

10 minutes at room temperature with gentle agitation.

Place the tubes on a magnetic rack and collect the eluate.

Immediately neutralize the eluate by adding Neutralization Buffer.

Cross-link Reversal:

To reverse the formaldehyde cross-links, heat the eluate at 95°C for 25 minutes.
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Protocol 3: Sample Preparation for Mass Spectrometry
Materials:

Eluted and reverse-cross-linked eEF2-ribosome complexes (from Protocol 2)

SDS-PAGE gel

Coomassie Blue stain

In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

Formic acid

C18 ZipTips

Procedure:

SDS-PAGE:

Run the eluted sample on a 4-12% SDS-PAGE gel.

Stain the gel with Coomassie Blue to visualize the protein bands.

In-Gel Digestion:

Excise the entire lane or specific bands corresponding to the expected size of eEF2 and

ribosomal proteins.

Perform in-gel digestion following the manufacturer's protocol. This typically involves

reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

Peptide Extraction and Desalting:

Extract the peptides from the gel pieces using a series of acetonitrile and formic acid

washes.

Pool the extracts and dry them in a vacuum centrifuge.
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Desalt the peptides using C18 ZipTips according to the manufacturer's instructions.

Mass Spectrometry Analysis:

Resuspend the desalted peptides in 0.1% formic acid.

Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

Use specialized software (e.g., pLink, MeroX) to identify the cross-linked peptides from the

mass spectrometry data.

Mandatory Visualizations
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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